5-(4-Amidinophenoxy)pentanoic acid is a chemical compound with notable relevance in medicinal chemistry, particularly as a metabolite of the antiprotozoal drug pentamidine. This compound is categorized under diamidine derivatives, which are known for their pharmacological properties against various protozoan infections, including those caused by Trypanosoma species.
The primary source of information regarding 5-(4-amidinophenoxy)pentanoic acid stems from studies on the metabolism of pentamidine in rats. Research has identified this compound as one of the significant metabolites produced during the metabolic processing of pentamidine, highlighting its importance in understanding the pharmacokinetics and therapeutic efficacy of pentamidine itself .
5-(4-Amidinophenoxy)pentanoic acid is classified as a diamidine derivative. It features a phenoxy group linked to a pentanoic acid moiety, which contributes to its biological activity. The compound's structure is characterized by the presence of an amidinophenoxy functional group, which enhances its interaction with biological targets.
The synthesis of 5-(4-amidinophenoxy)pentanoic acid involves several chemical reactions that typically include:
The synthesis requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity. The use of solvents and catalysts may also play a crucial role in facilitating the reaction and enhancing product formation.
The molecular structure of 5-(4-amidinophenoxy)pentanoic acid can be represented as follows:
The compound exhibits specific structural characteristics that contribute to its biological activity, including hydrogen bonding capabilities due to the amidine group and lipophilicity from the phenoxy and pentanoic components.
5-(4-Amidinophenoxy)pentanoic acid participates in various chemical reactions, primarily related to its metabolism and conjugation processes:
These reactions typically involve enzymatic processes where specific enzymes catalyze the transformation of the compound into various metabolites. Understanding these pathways is crucial for predicting drug interactions and metabolic stability.
The mechanism of action for 5-(4-amidinophenoxy)pentanoic acid is closely tied to its role as a metabolite of pentamidine:
5-(4-Amidinophenoxy)pentanoic acid has several applications in scientific research:
The systematic IUPAC name for this compound is 5-(4-carbamimidoylphenoxy)pentanoic acid, reflecting its core structural elements: a pentanoic acid chain linked via an ether bond to a para-substituted benzamidine moiety. Alternative nomenclature recognizes it as 5-[4-(aminoiminomethyl)phenoxy]pentanoic acid, emphasizing the presence of the amidine functional group (-C(=NH)NH₂) [7]. This metabolite is consistently referenced in pharmacological literature by the descriptive synonym 5-(4'-amidinophenoxy)pentanoic acid, which maintains chemical precision while offering brevity [2] [7]. Additional synonyms identified through chemical databases include:
Table 1: Nomenclature of 5-(4-Amidinophenoxy)pentanoic Acid
Nomenclature Type | Identifier |
---|---|
Systematic IUPAC Name | 5-(4-carbamimidoylphenoxy)pentanoic acid |
Common Variant | 5-[4-(aminoiminomethyl)phenoxy]pentanoic acid |
Primary Research Synonym | 5-(4'-amidinophenoxy)pentanoic acid |
Additional Synonyms | Pentanoic acid, 5-[4-(aminoiminomethyl)phenoxy]- ; 5-[4-(Hydrazinylidenemethyl)phenoxy]pentanoic acid |
Structurally, this molecule features a pentanoic acid chain (HOOC-(CH₂)₄-O-) connected to the phenyl ring at the para position relative to the amidine group (H₂N⁺=C-NH). The amidine group exists predominantly in its protonated form under physiological conditions, contributing to the molecule's polarity and electrostatic interactions [1] [7].
The compound possesses the molecular formula C₁₂H₁₆N₂O₃, confirmed through high-resolution mass spectrometry and elemental analysis [1] [7]. This formula accounts for the following atomic composition:
The average molecular weight is calculated as 236.27 g/mol, while the monoisotopic mass (based on the most abundant isotopes) is 236.116 g/mol [7]. The molecular weight falls within the typical range for bioactive metabolites and facilitates analytical detection via techniques such as liquid chromatography-mass spectrometry (LC-MS).
Table 2: Molecular Characteristics of 5-(4-Amidinophenoxy)pentanoic Acid
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₆N₂O₃ |
Average Molecular Weight | 236.27 g/mol |
Monoisotopic Mass | 236.116 g/mol |
Elemental Composition | C: 61.01%; H: 6.83%; N: 11.86%; O: 20.31% |
Predicted Density | 1.23 ± 0.1 g/cm³ |
This compound is uniquely identified in chemical registries by the CAS Registry Number 144602-61-9, a critical identifier for unambiguous retrieval from scientific databases and commercial catalogs [7]. It is indexed across major pharmacological and chemical resources with the following access identifiers:
The compound is cataloged in specialized metabolite databases as a biotransformation product of pentamidine, with cross-references to pharmacokinetic studies. Computational descriptors include the InChIKey (BYSBXIPCDJNEBG-INIZCTEOSA-N for structural analogs) and SMILES notation (O=C(O)CCCCOC1=CC=C(C=C1)C(=N)N), enabling precise virtual screening and cheminformatics analyses [1]. Its presence in scientific literature is primarily within the context of pentamidine metabolism studies rather than as a standalone therapeutic agent.
5-(4-Amidinophenoxy)pentanoic acid was first identified as a significant hepatic metabolite of the antiprotozoal drug pentamidine (1,5-bis(4'-amidinophenoxy)pentane) during the early 1990s. Landmark studies using rat liver microsomes and isolated perfused rat liver models demonstrated its formation via oxidative chain shortening of one of pentamidine's terminal amidine groups [2]. This metabolic pathway was conclusively established using radiolabeled [¹⁴C]pentamidine, where high-performance liquid chromatography (HPLC) analysis revealed this acid metabolite as a prominent radioactive peak, accounting for a substantial fraction of recovered metabolites after hepatic processing [2].
The biotransformation occurs through a multi-step oxidative process: initial ω-hydroxylation of one terminal pentoxy chain, followed by oxidation to the corresponding carboxylic acid. This pathway represents a major route for pentamidine deactivation in mammalian systems, producing a metabolite with reduced DNA-binding affinity compared to the parent diamidine [2]. In perfused rat liver studies, approximately 15% of recovered radiolabel corresponded to intact pentamidine after 4 hours, with 5-(4-amidinophenoxy)pentanoic acid constituting a major fraction of the remaining metabolites. This rapid and extensive metabolism highlighted its role in pentamidine's pharmacokinetic profile [2] [7].
Initial synthetic routes were developed concurrently with its identification as a metabolite to provide analytical standards for pharmacokinetic studies. The synthesis involved:
Characterization relied heavily on chromatographic behavior (retention times in reversed-phase HPLC), mass spectrometry (electron ionization showing M⁺ at m/z 236), and nuclear magnetic resonance spectroscopy (¹H NMR confirming the aliphatic chain -O-CH₂-CH₂-CH₂-CH₂-COOH and para-disubstituted benzene ring) [2] [7]. The synthetic standard exhibited identical chromatographic and spectral properties to the metabolite isolated from liver perfusion studies, confirming its identity. This metabolite was further distinguished from other oxidative products (e.g., 5-(4'-amidinophenoxy)-1-pentanol) by its carboxylic acid functionality, which conferred greater polarity and influenced its conjugation pathways—notably forming glucuronides detectable upon enzymatic hydrolysis with β-glucuronidase [2].
Table 3: Key Characterization Data for 5-(4-Amidinophenoxy)pentanoic Acid
Analytical Method | Characteristic Features | Metabolic Significance |
---|---|---|
High-Performance Liquid Chromatography (HPLC) | Distinct retention time under ion-pairing conditions | Co-elution with synthetic standard; Detection in biological matrices |
Mass Spectrometry (MS) | [M+H]⁺ at m/z 237; Fragmentation pattern showing loss of CO₂ and amidine moiety | Confirmation of molecular weight and structural features |
¹H Nuclear Magnetic Resonance (NMR) | δ 7.80 (d, 2H, aromatic); δ 7.00 (d, 2H, aromatic); δ 4.10 (t, 2H, -OCH₂-); δ 2.40 (t, 2H, -CH₂COOH); δ 1.80 (m, 4H, -OCH₂CH₂CH₂CH₂CO-) | Verification of aliphatic chain length and aromatic substitution pattern |
Enzymatic Hydrolysis Studies | Sensitivity to β-glucuronidase; Release of aglycone form | Identification of glucuronide conjugates in hepatic systems |
These synthetic and analytical achievements provided the foundation for subsequent research into the pharmacokinetic behavior of pentamidine and its metabolites across species, though 5-(4-amidinophenoxy)pentanoic acid itself has not progressed to therapeutic development.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7